Ethyl 5-bromo-4-methoxythiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS No. 1823882-59-2) is a chemical compound with the molecular formula C₈H₉BrO₃S and a molecular weight of 265.13 g/mol. Its chemical structure consists of a thiophene ring substituted with bromine, a methoxy group, and an ethyl ester functional group . This compound is used primarily in research and pharmaceutical testing.
Preparation Methods
The synthetic route for Ethyl 5-bromo-4-methoxythiophene-3-carboxylate involves the following steps:
Bromination: Bromination of 4-methoxythiophene yields 5-bromo-4-methoxythiophene.
Esterification: The brominated intermediate reacts with ethyl chloroformate to form the ethyl ester .
Industrial production methods may vary, but the above steps outline the fundamental synthesis.
Chemical Reactions Analysis
Ethyl 5-bromo-4-methoxythiophene-3-carboxylate can participate in various reactions:
Substitution: The bromine atom can undergo substitution reactions.
Reduction: Reduction of the carbonyl group to an alcohol.
Oxidation: Oxidation of the sulfur atom. Common reagents include bromine, reducing agents, and oxidizing agents.
Major products:
- Ethyl 5-methoxythiophene-3-carboxylate (after debromination).
- Ethyl 4-methoxythiophene-3-carboxylate (after reduction).
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to thiophenes and their biological activity.
Medicine: Potential use in drug development.
Industry: As an intermediate in chemical synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its thiophene moiety.
Comparison with Similar Compounds
While Ethyl 5-bromo-4-methoxythiophene-3-carboxylate is unique due to its specific substitution pattern, similar compounds include other thiophene derivatives with varying substituents.
Remember that this compound is primarily for research purposes and not for human or veterinary use
Properties
Molecular Formula |
C8H9BrO3S |
---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
ethyl 5-bromo-4-methoxythiophene-3-carboxylate |
InChI |
InChI=1S/C8H9BrO3S/c1-3-12-8(10)5-4-13-7(9)6(5)11-2/h4H,3H2,1-2H3 |
InChI Key |
DEIMQFHVZDFRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.